(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol

Asymmetric catalysis Chiral ligand design Regioselective bromination

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol (CAS 2412424-43-0) is an enantiopure, chiral cis-1-amino-2-indanol derivative bearing a bromine substituent at the 6-position of the indane aromatic ring. With molecular formula C9H10BrNO and molecular weight 228.09 g/mol, this compound belongs to the privileged aminoindanol scaffold class that serves as the key structural moiety for bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands widely employed in asymmetric transition-metal catalysis.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B8255554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1C(C(C2=C1C=CC(=C2)Br)N)O
InChIInChI=1S/C9H10BrNO/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,11H2/t8-,9+/m1/s1
InChIKeyBCTITPKCHCGPPC-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol: Chiral 6-Bromo-Substituted cis-Aminoindanol Building Block for Asymmetric Ligand Synthesis


(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol (CAS 2412424-43-0) is an enantiopure, chiral cis-1-amino-2-indanol derivative bearing a bromine substituent at the 6-position of the indane aromatic ring . With molecular formula C9H10BrNO and molecular weight 228.09 g/mol, this compound belongs to the privileged aminoindanol scaffold class that serves as the key structural moiety for bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands widely employed in asymmetric transition-metal catalysis [1]. The cis-(1S,2R) stereochemistry and the 6-bromo substituent jointly define its utility as a chiral building block capable of late-stage diversification via palladium-catalyzed cross-coupling reactions [2].

Why Generic Aminoindanol Cannot Replace (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol in Chiral Ligand Synthesis


Three structural features of (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol jointly preclude substitution by unfunctionalized aminoindanol, the 5-bromo regioisomer, or the trans diastereomer. First, the defined (1S,2R) cis stereochemistry is a strict prerequisite for forming the bidentate chelation geometry required by BOX and PyBOX ligands; the (1R,2R) trans diastereomer (CAS 1446438-79-4) yields a fundamentally different and catalytically inferior ligand architecture [1]. Second, the bromine at the 6-position (rather than the more commonly reported 5-position) provides a distinct steric and electronic environment at the ligand metal-binding pocket, with literature establishing that arene substitution on the inda(box) scaffold significantly modulates enantioselectivity and reactivity relative to unfunctionalized variants [2]. Third, the aryl bromide serves as the sole synthetic handle for late-stage Pd-catalyzed diversification; the unsubstituted parent (1S,2R)-1-amino-2-indanol (CAS 126456-43-7) inherently lacks this cross-coupling-competent functionality [3].

Quantitative Differentiation Evidence for (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol Versus Closest Analogs


C6-Bromo Regioisomer: Constitutional Isomer Distinct from the More Extensively Studied 5-Bromo Scaffold

The target compound carries bromine at the 6-position of the aminoindanol scaffold. The established synthetic route to brominated aminoindanol derivatives proceeds via NBS bromination of carbamate-protected (1R,2S)-aminoindanol, which yields a mixture of C5- and C6-halogenated constitutional isomers that must be separated by HPLC [1]. The 5-bromo isomer has received dedicated methodological attention: a site-specific Jacobsen epoxidation route from 6-bromoindanone delivers enantiopure 5-bromo-cis-aminoindanol in 45% yield over two steps with >20:1 diastereomeric ratio on up to 4.2 g scale [2]. The 6-bromo regioisomer (the target compound) represents the alternative constitutional isomer accessible either from this HPLC separation or from a distinct synthetic strategy using 5-bromoindanone as the starting material. No site-specific, scalable asymmetric synthesis dedicated exclusively to the 6-bromo isomer has been published, making procurement of the pre-isolated, stereochemically defined compound the most reliable route for research use [3].

Asymmetric catalysis Chiral ligand design Regioselective bromination

Cis-(1S,2R) Stereochemistry: Essential Configuration for BOX/PyBOX Bidentate Ligand Architecture

The cis relationship between the 1-amino and 2-hydroxyl groups, combined with the absolute (1S,2R) configuration, is structurally mandatory for formation of the bidentate BOX and PyBOX ligand frameworks used in asymmetric catalysis [1]. The trans diastereomer, (1R,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol (CAS 1446438-79-4), cannot adopt the requisite cis-chelating geometry and therefore cannot form the same bis(oxazoline) ligand architecture . The MDPI review of cis-1-amino-2-indanol strategies confirms that oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in enantioselective carbonyl reduction, underscoring the functional consequence of stereochemistry [2]. While no published study directly compares catalytic performance of ligands derived from the (1S,2R)-6-bromo versus (1R,2R)-6-bromo scaffold, the geometric constraint imposed by trans stereochemistry on bidentate ligand formation is a well-established principle in coordination chemistry [1].

Bis(oxazoline) ligands Chiral ligand geometry Asymmetric catalysis

Aryl Bromide Cross-Coupling Handle: Late-Stage Diversification Capability Absent in Unsubstituted Aminoindanol

The bromine substituent at the 6-position provides a Pd-catalyzed cross-coupling handle enabling late-stage structural diversification—a capability entirely absent in the unsubstituted parent compound (1S,2R)-1-amino-2-indanol (CAS 126456-43-7) [1]. The ACS Org. Lett. 2023 paper demonstrated that bromoinda(box) ligands undergo late-stage modification via Pd-catalyzed Suzuki-Miyaura cross-couplings, enabling synthesis of 12 unique inda(box) ligands from a single brominated intermediate [2]. The strategic inclusion of a bromide substituent on the inda(box) scaffold is explicitly characterized as a handle for late-stage diversification useful for ligand optimization campaigns [3]. While the published demonstration uses the 5-bromoinda(box) system, the same Pd-catalyzed cross-coupling chemistry is applicable to the 6-bromo regioisomer, as both positions are aryl bromides competent for oxidative addition with Pd(0) catalysts [4].

Late-stage functionalization Suzuki-Miyaura coupling Ligand library synthesis

Procurement Specification: Defined Enantiopurity and Commercial Availability Versus Generic or Racemic Alternatives

The target compound is commercially available as a defined single enantiomer with specified (1S,2R) stereochemistry and ≥95% purity from multiple vendors, including CymitQuimica (532 EUR/1g), Ambeed (via VWR), Leyan, AKSci, and AynChem (98%) . This contrasts with the racemic or stereochemically undefined 1-amino-5-bromo-2,3-dihydro-1H-inden-2-ol (CAS 1374509-53-1), which lacks stereochemical specification and is unsuitable for asymmetric applications . The unsubstituted parent (1S,2R)-1-amino-2-indanol (CAS 126456-43-7) is available at significantly lower cost—approximately 28–37 CNY/1g (Macklin, 98%) or $9.90/1g (Aladdin, 99%) —reflecting its commodity status as a mature pharmaceutical intermediate used in Indinavir (Crixivan®) manufacture. The higher cost of the 6-bromo derivative reflects the added synthetic complexity of regioisomerically pure brominated aminoindanol production, the absence of a dedicated scaled asymmetric synthesis, and the lower commercial demand relative to the unsubstituted parent [1].

Chiral building block procurement Enantiopure compound sourcing Research chemical supply

Arene-Functionalized Inda(box) Ligands: Literature Precedent for Enhanced Enantioselectivity Relative to Unfunctionalized Scaffolds

The ACS Org. Lett. 2023 paper explicitly states that inda(box) derivatives bearing additional C5 functionalization on the aromatic portion of the indane have shown greater reactivity and enantioselectivity relative to unfunctionalized inda(box) variants [1]. This class-level evidence establishes that arene substitution on the aminoindanol-derived ligand scaffold modulates catalytic performance, even though the substituent is remote from the metal-binding bis(oxazoline) center [2]. While the published C5-functionalization data are from the 5-substituted series, the 6-bromo substitution pattern represents an alternative and underexplored regioisomeric position for probing remote electronic and steric effects on catalyst performance. The Org. Lett. authors note that modifications to their synthetic route may permit access to regioisomeric bromoindanone-derived ligands, enabling further tuning of the steric environment at the reactive Lewis acid metal center [3]. Preliminary benchmark results from copper-catalyzed nitroaldol (Henry) reactions confirmed that 5-bromoinda(box)-derived ligands are competent in enantioselective catalysis, with both tested ligands (17a and 17e) giving product in good yields with comparable enantioselectivities [4].

Enantioselective catalysis Inda(box) ligand optimization Remote electronic tuning

High-Impact Application Scenarios for (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol Based on Quantitative Evidence


Synthesis of 6-Bromoinda(box) Ligands for Asymmetric Transition-Metal Catalysis

The compound serves as the direct chiral precursor for constructing 6-bromo-substituted inda(box) bis(oxazoline) ligands via condensation with diethyl malonimidate or related bis(imidate) reagents, following the general protocol established for 5-bromoinda(box) synthesis in Org. Lett. 2023 [1]. The resulting C2-symmetric ligands incorporate the 6-bromo substituent as a remote electronic modulator and cross-coupling handle, enabling both catalytic performance tuning and late-stage diversification. This application is supported by the class-level evidence that arene-functionalized inda(box) ligands exhibit enhanced reactivity and enantioselectivity relative to unfunctionalized variants [2], and by the demonstrated competence of bromoinda(box)-Cu complexes in enantioselective Henry reactions [3].

Pd-Catalyzed Late-Stage Diversification to 6-Aryl/Amino/Alkynyl-Inda(box) Ligand Libraries

The aryl bromide at the 6-position enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for parallel synthesis of structurally diverse inda(box) ligand libraries from a single brominated intermediate [1]. The Org. Lett. 2023 paper demonstrated this strategy for the 5-bromo series, generating 12 unique inda(box) ligands via late-stage Pd-catalyzed cross-coupling [2]. The 6-bromo scaffold extends this diversification strategy to an alternative regioisomeric series, enabling exploration of different steric and electronic environments around the metal-binding pocket. This approach is particularly valuable for catalyst optimization campaigns where rapid SAR exploration is needed without resynthesizing the chiral aminoindanol core for each derivative [3].

Structure-Activity Relationship Studies of Remote Arene Substitution Effects in BOX/PyBOX Catalysis

The 6-bromo aminoindanol scaffold provides an underexplored regioisomeric starting point for systematic investigation of how remote aromatic substitution influences catalyst enantioselectivity. Literature precedent establishes that C5-substituted inda(box) ligands outperform unfunctionalized variants [1], and that substitution at the indane moiety of aminoindanol-derived NHC catalysts impacts reaction outcomes despite the distance from the catalytic center [2]. The 6-position represents a distinct electronic and steric environment compared to the 5-position, offering a complementary vector for probing substituent effects. Research groups studying remote electronic tuning in asymmetric catalysis can use this compound to generate novel ligands occupying IP space not covered by existing 5-substituted inda(box) disclosures [3].

Chiral Building Block for Brominated HIV Protease Inhibitor Analog Design

The parent (1S,2R)-1-amino-2-indanol scaffold is the key P2′ ligand component of Indinavir (Crixivan®), the Merck HIV-1 protease inhibitor [1]. The 6-bromo derivative provides a functionalized analog of this privileged pharmacophore, with the bromine serving as both a steric/electronic modulator for biological target interactions and a synthetic handle for further elaboration via cross-coupling [2]. While no published biological data exist specifically for 6-bromo-aminoindanol-containing protease inhibitors, the established medicinal chemistry precedent of halogen substitution on aromatic rings to modulate potency, metabolic stability, and off-target profiles supports its use as a building block for antiviral drug discovery programs [3].

Quote Request

Request a Quote for (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.